molecular formula C10H9NO B178442 Spiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 13861-75-1

Spiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No. B178442
CAS RN: 13861-75-1
M. Wt: 159.18 g/mol
InChI Key: LBBWIBWOPGDMAJ-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,3’-indolin]-2’-one is a type of spirocyclic compound . These compounds are characterized by a bicycle connected by a single fully-substituted carbon atom . They are inherently highly 3-dimensional structures and can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability .


Synthesis Analysis

The synthesis of Spiro[cyclopropane-1,3’-indolin]-2’-one has been achieved through metal-free cyclopropanation using tosylhydrazone salts . This method provides a safe alternative to diazo-compounds and has been used to produce these compounds in high yields .


Molecular Structure Analysis

Spirocyclic structures, like Spiro[cyclopropane-1,3’-indolin]-2’-one, are defined as a bicycle connected by a single fully-substitified carbon atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .


Chemical Reactions Analysis

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . The sequential Corey–Chaykovsky reactions of isatins, spiroepoxy-, or spiroaziridine oxindoles with sulfur ylide has led to the discovery of a unique reaction mode that allows easy and direct one-pot access to a range of spirocyclopropyl oxindoles .


Physical And Chemical Properties Analysis

As a spirocyclic compound, Spiro[cyclopropane-1,3’-indolin]-2’-one can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .

Scientific Research Applications

Catalyst-Free Synthesis

Spiro[cyclopropane-1,3'-indolin]-2'-ones can be synthesized in a catalyst-free and highly diastereoselective reaction, using ethyl diazoacetate in ethanol–acetonitrile solvent. This process is significant for producing substituted 3-methyleneindolin-2-ones efficiently (Maurya et al., 2014).

Anticancer Potential

These compounds have been evaluated for their anticancer activity against various human cancer cell lines, including colon, prostate, cervical, lung, and breast cancer. Several compounds in this series exhibited promising anticancer activity, indicating potential applications in cancer treatment (Reddy et al., 2015).

Stereochemistry in Synthesis

The stereoselective synthesis of spirocyclopropyl oxindoles from indolin-2-one and bromonitroalkene has been developed, providing high diastereomeric ratios and yielding compounds that could be important for further medicinal chemistry applications (Roy & Chen, 2013).

Photochemical Deracemization

Spiro[cyclopropane-1,3'-indolin]-2'-ones have been used in photochemical deracemization studies, showing potential in stereochemical applications and organic synthesis (Li et al., 2020).

Biological Activity

Some derivatives of spiro[cyclopropane-1,3'-indolin]-2'-one have shown significant anti-inflammatory and analgesic activities, suggesting their potential in developing new therapeutic agents (Kawada et al., 1981).

Reactivity and Chemical Transformations

Studies have also focused on the reactivity of spiro[cyclopropane-1,3'-indolin]-2'-ones with various reagents, contributing to the development of novel synthetic methods in organic chemistry (Buev et al., 2018).

Future Directions

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry .

properties

IUPAC Name

spiro[1H-indole-3,1'-cyclopropane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-9-10(5-6-10)7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBWIBWOPGDMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507379
Record name Spiro[cyclopropane-1,3'-indol]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[cyclopropane-1,3'-indolin]-2'-one

CAS RN

13861-75-1
Record name Spiro[cyclopropane-1,3'-indol]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-(((1S,2R)-2-(4-chlorophenyl)-2′-oxospiro[cyclopropane-1,3′-indoline]-1′-yl)methyl)benzoic acid and 3-(((1R,2S)-2-(4-chlorophenyl)-2′-oxospiro[cyclopropane-1,3′-indoline]-1′-yl)methyl)benzoic acid (prepared according to Scheme 1) (60 mg, 0.15 mmol), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) (44 mg, 0.225 mmol 1.5 mmol), anhydrous 1-Hydroxybenzotriazole (HOBt) (31 mg, 0.225 mmol) and piperidine (15 mg, 0.18 mmol) were dissolved in DMF. The mixture was stirred at room temperature for 14 hours. (1R,2S) and (1S,2R)-2-(4-chlorophenyl)-1′-(3-(piperidine-1-carbonyebenzyl)spiro[cyclopropane-1,3′-indolin]-2′-one were purified by preparative HPLC as a white solid (42 mg, 60%). LC/MS m/e calcd. for C29H27ClN2O2: 470, observed (M+H)+: 471.2 1H NMR (400 MHz, MeOD-d4) δppm 1.41 (br. s., 2 H) 1.67 (br. s., 4 H) 2.19-2.30 (m, 2 H) 3.28 (br.s., 2 H) 3.30 (s, 1 H) 3.69 (br. s., 2 H) 5.14 (s, 2 H) 6.11 (d, J=7.33 Hz, 1 H) 6.74 (t, J=7.20 Hz, 1 H) 6.91 (d, J=7.83 Hz, 1 H) 7.03-7.15 (m, 1 H) 7.20-7.28 (m, 2 H) 7.28-7.38 (m, 4 H) 7.43-7.57 (m, 2 H).
Name
3-(((1S,2R)-2-(4-chlorophenyl)-2′-oxospiro[cyclopropane-1,3′-indoline]-1′-yl)methyl)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(((1R,2S)-2-(4-chlorophenyl)-2′-oxospiro[cyclopropane-1,3′-indoline]-1′-yl)methyl)benzoic acid
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
31 mg
Type
reactant
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
CN Reddy, VL Nayak, GS Mani, JS Kapure… - Bioorganic & Medicinal …, 2015 - Elsevier
Libraries of spiro[cyclopropane-1,3′-indolin]-2′-ones were synthesized and evaluated for their biological activity against five different human cancer cell lines HT-29 (colon cancer), …
Number of citations: 73 www.sciencedirect.com
JS Kapure, CN Reddy, PR Adiyala, R Nayak… - RSC …, 2014 - pubs.rsc.org
Transition metal-free diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts as a safe alternative to diazo-compounds was achieved in high yields…
Number of citations: 34 pubs.rsc.org
SW Li, Y Liu, PB Sampson, NK Patel, BT Forrest… - Bioorganic & Medicinal …, 2016 - Elsevier
Previous efforts from our laboratory demonstrated that (E)-3-((3-(E)-vinylaryl)-1H-indazol-6-yl)methylene)-indolin-2-ones are potent PLK4 inhibitors with in vivo anticancer efficacy upon …
Number of citations: 25 www.sciencedirect.com
PB Sampson, Y Liu, NK Patel, M Feher… - Journal of Medicinal …, 2015 - ACS Publications
Polo-like kinase 4 (PLK4), a unique member of the polo-like kinase family of serine-threonine kinases, is a master regulator of centriole duplication that is important for maintaining …
Number of citations: 114 pubs.acs.org
SX YANG, J Chen, XY WU, HM DENG… - Chinese Journal of …, 2010 - sioc-journal.cn
In this paper, the new synthesis of trans-2, 3-dihydro-spiro [cyclopropane-1, 3-indolin]-2-one and trans-2, 3-dihydro-spiro [cyclopropane-1, 2-indane]-1, 3-dione containing CF 3 group …
Number of citations: 2 sioc-journal.cn
PB Sampson, Y Liu, B Forrest, G Cumming… - Journal of medicinal …, 2015 - ACS Publications
Previous publications from our laboratory have introduced novel inhibitors of Polo-like kinase 4 (PLK4), a mitotic kinase identified as a potential target for cancer therapy. The search for …
Number of citations: 130 pubs.acs.org
M Suleman, Z Li, P Lu, Y Wang - European Journal of Organic …, 2019 - Wiley Online Library
A novel copper‐catalyzed dimerization of sulfoxonium ylides with 3‐diazoindolin‐2‐imines is described. Our reaction discriminates between the reactivity of sulfoxonium ylides and …
G Karthik, T Rajasekaran, B Sridhar, BVS Reddy - Tetrahedron Letters, 2014 - Elsevier
Catalyst and solvent-free cyclopropanation of electron-deficient olefins with cyclic diazoamides for the synthesis of spiro[cyclopropane-1,3′-indolin]-2′-one derivatives - ScienceDirect Skip to main …
Number of citations: 26 www.sciencedirect.com
GS Singh, ZY Desta - Chemical Reviews, 2012 - ACS Publications
1. INTRODUCTION Indoline-2, 3-dione or indole-1H-2, 3-dione (Figure 1), commonly known as isatin, is a well-known natural product found in plants of genus Isatis and in Couropita …
Number of citations: 526 pubs.acs.org
M Yuan, Q Wang, Y Zhang, J Wang - Acta Crystallographica Section …, 2011 - scripts.iucr.org
In the title molecule, C10H9NO, the dihedral angle between the mean plane of the cyclopropane ring and the essentially planar [maximum deviation = 0.032 (2) Å] indole ring system is …
Number of citations: 10 scripts.iucr.org

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